molecular formula C10H7FN2O B3094823 2-(4-Fluorophenyl)-5-pyrimidinol CAS No. 1260862-66-5

2-(4-Fluorophenyl)-5-pyrimidinol

Cat. No. B3094823
CAS RN: 1260862-66-5
M. Wt: 190.17 g/mol
InChI Key: BVDGZALSDBAOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-5-pyrimidinol (FPP) is a synthetic compound that has been studied extensively in recent years for its potential applications in scientific research. FPP is a type of pyrimidine compound, which is a heterocyclic aromatic organic compound that consists of two nitrogen atoms at positions 1 and 3 of a five-membered ring. FPP has a unique chemical structure that makes it an attractive molecule for use in a variety of research applications.

Scientific Research Applications

Crystal Structure Analysis

  • The compound shows properties as a pyrimidine fungicide with distinctive molecular geometry. For instance, in nuarimol, a related compound, the dihedral angles between the pyrimidine ring and adjacent phenyl rings are significant for its structural stability and potential fungicidal properties (Kang, Kim, Park, & Kim, 2015).

Antimicrobial and Antifungal Applications

  • Synthesized derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one, related to 2-(4-Fluorophenyl)-5-pyrimidinol, have shown promising antimicrobial activities against various microorganisms (Farghaly & Hassaneen, 2013).
  • Novel fluoro-containing pyrido[4,3-d]pyrimidin-4(3H)-ones have been identified as effective fungicides with inhibition activities against specific pathogens (Ren, Cui, He, & Gu, 2007).

Anticancer Properties

  • Some synthesized compounds, incorporating elements of 2-(4-Fluorophenyl)-5-pyrimidinol, have exhibited notable in vitro anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents (Holla, Rao, Sarojini, & Akberali, 2004).
  • Fluorinated coumarin–pyrimidine hybrids have shown significant cytotoxicity against human cancer cell lines, suggesting their role as potential anticancer agents (Hosamani, Reddy, & Devarajegowda, 2015).

Anti-Inflammatory and Analgesic Potential

  • Novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives have been synthesized and screened for their analgesic and anti-inflammatory activities. These studies highlight the potential medicinal applications of compounds structurally related to 2-(4-Fluorophenyl)-5-pyrimidinol (Muralidharan, Raja, & Deepti, 2019).

properties

IUPAC Name

2-(4-fluorophenyl)pyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)10-12-5-9(14)6-13-10/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDGZALSDBAOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-5-pyrimidinol

Synthesis routes and methods

Procedure details

Ether 109 (301 mg, 1.21 mmol) was treated with 1.25M HCl in MeOH (10 mL) and the mixture was stirred at 53° C. for 4 h. The resulting cooled solution was diluted with ice-water (100 mL) and extracted with CH2Cl2 (5×80 mL). The combined extracts were evaporated to dryness and the residue was triturated in pentane to give 2-(4-fluorophenyl)-5-pyrimidinol (111) (225 mg, 98%) as a white solid: mp (pentane) 200-202° C.; 1H NMR [(CD3)2SO] δ 10.55 (v br s, 1H), 8.42 (s, 2H), 8.29 (ddt, J=9.1, 5.7, 2.6 Hz, 2H), 7.28 (ft, J=9.0, 2.6 Hz, 2H); HRESIMS calcd for C10H8FN2O m/z [M+H]+ 191.0615. found 191.0616.
Name
Ether
Quantity
301 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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